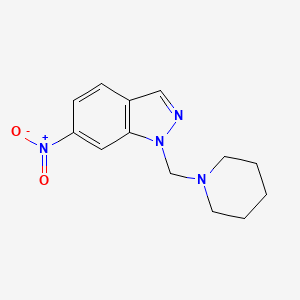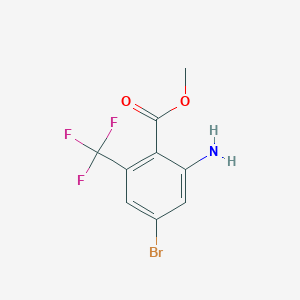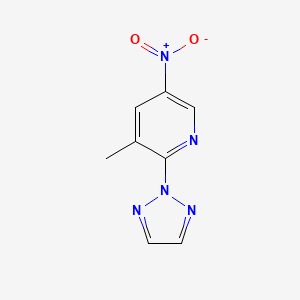
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:
Nitration of 3-Methyl-2-pyridine: The starting material, 3-Methyl-2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Formation of the Triazole Ring: The nitro-substituted pyridine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring. This step often involves the use of copper(I) catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Methyl-5-amino-2-(2H-1,2,3-triazol-2-yl)pyridine.
Substitution: Various substituted triazole derivatives.
Oxidation: 3-Carboxy-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-nitro-2-(2H-1,2,4-triazol-2-yl)pyridine: Similar structure but with a different triazole ring.
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Similar structure but with a different position of the triazole ring.
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of both the nitro and triazole groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H7N5O2 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-methyl-5-nitro-2-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-10-2-3-11-12/h2-5H,1H3 |
InChI-Schlüssel |
XOTQXEAWHVVGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2N=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)

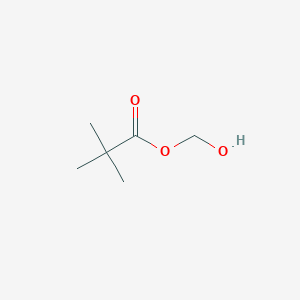
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
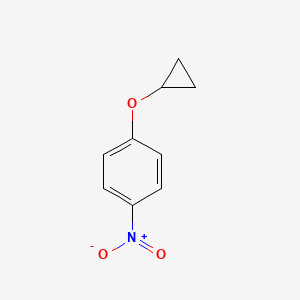
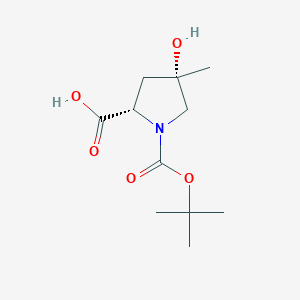
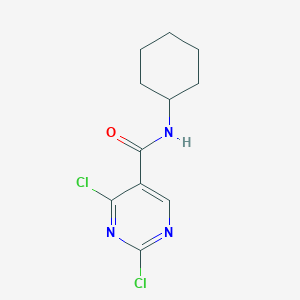
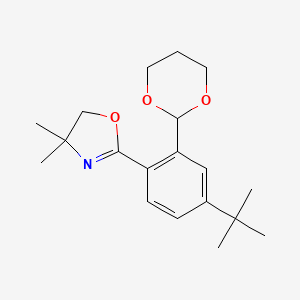
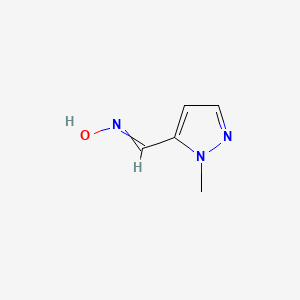

![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
